3-[(3-Aminophenyl)diazenyl]aniline
Description
3-[(3-Aminophenyl)diazenyl]aniline is an aromatic azo compound characterized by two aniline groups linked via a diazenyl (-N=N- bridge). The amino groups (-NH2) are positioned at the meta positions (3rd carbon) on both phenyl rings.
Properties
CAS No. |
21371-44-8 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-[(3-aminophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H12N4/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 |
InChI Key |
WNXAHYZTHTXSLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)N)N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(3-Aminophenyl)diazenyl]aniline can be synthesized through the diazotization of 3-nitroaniline followed by reduction. The process involves the following steps:
Diazotization: 3-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of 3-[(3-Aminophenyl)diazenyl]aniline is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Aminophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The azo group can be reduced to hydrazo (-NH-NH-) or amine groups using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.
Reduction: Iron powder and hydrochloric acid, or sodium dithionite (Na2S2O4), are commonly used reducing agents.
Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrazo or amine derivatives.
Substitution: Formation of substituted aromatic compounds with functional groups like nitro, sulfonic acid, or halogens.
Scientific Research Applications
3-[(3-Aminophenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a cross-linking agent in epoxy resins.
Mechanism of Action
The mechanism of action of 3-[(3-Aminophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo and amino groups. The compound can form hydrogen bonds and undergo π-π interactions with aromatic residues in proteins, affecting their function. The azo group can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Azo Compounds with Alkoxy Substituents
Example: 4-((4-Nonyloxyphenyl)diazenyl)aniline
- Structure: Features a long alkoxy chain (nonyloxy, decyloxy, etc.) at the para position of one phenyl ring.
- Properties :
Comparison :
- The alkoxy groups enhance hydrophobicity and thermal stability compared to the amino groups in 3-[(3-Aminophenyl)diazenyl]aniline.
- Alkoxy derivatives are more suited for material science, whereas amino-substituted azo compounds may prioritize reactivity in pharmaceutical synthesis.
Disulfide Analogs
Example: 3-[(3-Aminophenyl)disulfanyl]aniline (CAS 40897-41-4)
- Structure : Replaces the diazenyl bridge with a disulfide (-S-S-) group.
- Properties: Molecular Formula: C₁₂H₁₂N₂S₂. Applications: Potential use in dynamic covalent chemistry or drug delivery due to reversible S-S bonding.
Comparison :
- The disulfide linkage introduces redox-responsive behavior, unlike the stable diazenyl group.
- Amino groups retain similar reactivity, but the disulfide analog may exhibit lower thermal stability.
Sulfone-Linked Analogs
Example: 3,3’-Diamino Diphenyl Sulfone (33DDS)
- Structure : Contains a sulfone (-SO2-) bridge instead of diazenyl.
- Properties :
- Thermal Stability : High, due to the electron-withdrawing sulfone group.
- Applications : Used in high-performance polymers (e.g., polyimides) and as a curing agent.
Comparison :
- The sulfone group increases rigidity and chemical resistance, contrasting with the planar, conjugated diazenyl group.
- 33DDS lacks the photoresponsive properties of azo compounds but excels in high-temperature applications.
Simpler Azo Compounds
Example: p-Aminoazobenzene (CAS 60-09-3)
- Structure: Single amino group on one phenyl ring.
- Properties :
- Melting Point : ~120°C.
- Applications : Traditional dye industry and photochromic materials.
Comparison :
- The absence of a second amino group reduces polarity and reactivity, limiting its utility in advanced synthesis compared to 3-[(3-Aminophenyl)diazenyl]aniline.
Heterocyclic Azo Derivatives
Example : 2-Methyl-3-(substituted diazenyl)quinazolin-4(3H)-ones
- Structure: Quinazolinone core fused with a diazenyl-aniline group.
- Properties :
- Biological Activity : Enhanced due to the heterocyclic moiety (e.g., antimicrobial, anticancer).
Comparison :
- The quinazolinone ring introduces π-π stacking and hydrogen-bonding capabilities, improving bioactivity over the simpler aniline-based azo compound.
Q & A
Q. What are the common synthetic routes for 3-[(3-Aminophenyl)diazenyl]aniline?
The compound is typically synthesized via diazonium coupling reactions. Azo bond formation involves reacting 3-nitroaniline with nitrous acid (HNO₂) under acidic conditions to generate a diazonium salt, followed by coupling with 3-aminophenol. Purification often employs column chromatography or recrystallization using ethanol or DMF as solvents .
Q. How is the molecular structure of 3-[(3-Aminophenyl)diazenyl]aniline confirmed experimentally?
Characterization relies on FTIR (to identify N=N stretches at ~1450–1600 cm⁻¹ and NH₂ stretches at ~3300 cm⁻¹), ¹H/¹³C NMR (to assign aromatic protons and carbons), and elemental analysis (to verify C, H, N composition). Mass spectrometry (HRMS) further confirms the molecular ion peak .
Q. What solvents and conditions optimize its solubility for experimental use?
The compound exhibits limited solubility in polar aprotic solvents like DMSO or DMF. Sonication at 40–50°C in ethanol or methanol improves dissolution. For reactions requiring anhydrous conditions, degassed THF with catalytic triethylamine is recommended .
Advanced Research Questions
Q. How can molecular docking studies elucidate its interactions with biological targets?
Dock the compound into protein active sites (e.g., enzymes like cyclooxygenase or kinases) using software like AutoDock Vina. Optimize hydrogen bonding between the azo group and catalytic residues, and assess binding affinity (ΔG values). Validate predictions with in vitro inhibition assays (IC₅₀ measurements) .
Q. What strategies address conflicting spectral data during characterization?
If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to resolve coupling patterns. For ambiguous elemental analysis results (±0.3% deviation), cross-validate with X-ray crystallography or high-resolution mass spectrometry .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Synthesize analogs by varying substituents on the phenyl rings (e.g., electron-withdrawing groups at para positions). Test biological activity (e.g., antimicrobial or anti-inflammatory assays) and correlate with computational parameters (HOMO-LUMO gaps, logP). Prioritize derivatives with >80% activity retention and improved solubility .
Q. What methodologies assess its stability under physiological conditions?
Conduct accelerated degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
